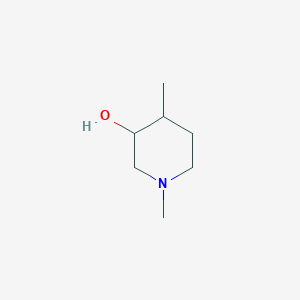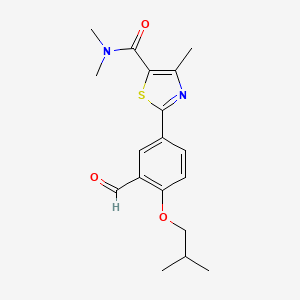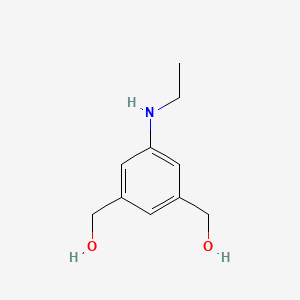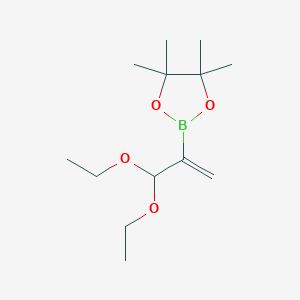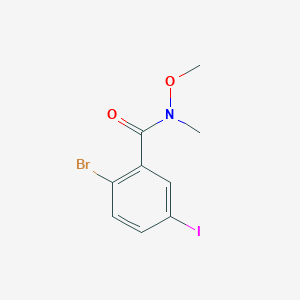
2-Bromo-5-iodo-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodo-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol . This compound is characterized by the presence of bromine and iodine atoms on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide typically involves the bromination and iodination of a benzamide precursor. The synthetic route may include the following steps:
Methoxylation and Methylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Bromo-5-iodo-N-methoxy-N-methylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity to these targets, leading to specific biological effects. The methoxy and methyl groups further modulate its chemical reactivity and pharmacokinetic properties .
Comparison with Similar Compounds
2-Bromo-5-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds such as:
2-Bromo-5-methoxybenzamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-Iodo-5-methoxybenzamide: Lacks the bromine atom, leading to variations in its chemical and biological properties.
N-Methoxy-N-methylbenzamide: Lacks both bromine and iodine atoms, making it less reactive and less potent in biological assays.
These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H9BrINO2 |
|---|---|
Molecular Weight |
369.98 g/mol |
IUPAC Name |
2-bromo-5-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9BrINO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 |
InChI Key |
HLXNFWKMKYOEGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)I)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


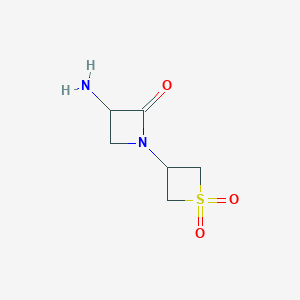
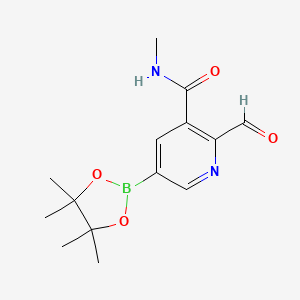
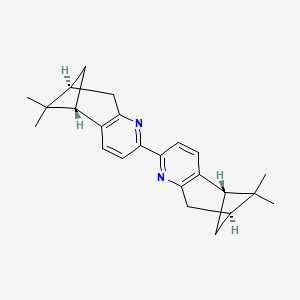


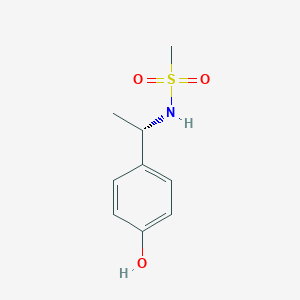
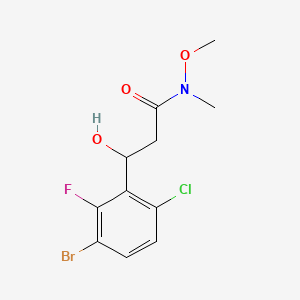

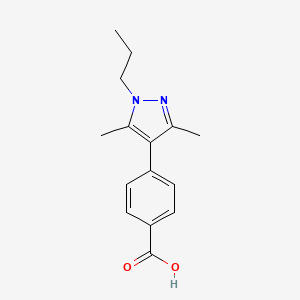
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
